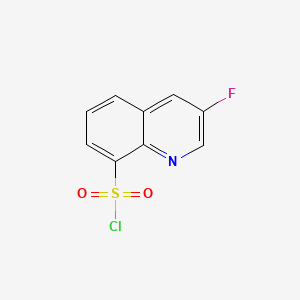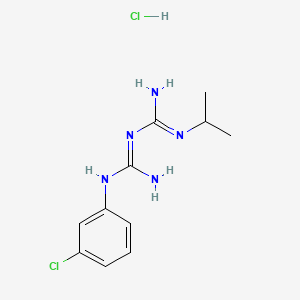![molecular formula C22H24N2O4 B584983 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 CAS No. 1346599-01-6](/img/structure/B584983.png)
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is a deuterated derivative of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound is primarily used in scientific research and synthetic intermediates. It is characterized by its unique structure, which includes two quinolinone moieties connected by a butane linker. The deuterium atoms in the compound are often used to study reaction mechanisms and metabolic pathways due to their isotopic labeling properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2(1H)-quinolinone derivatives.
Formation of the Butane Linker: The quinolinone derivatives are then linked using a butane-d8 diol under specific reaction conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various molecular targets. The compound’s quinolinone moieties can interact with enzymes and receptors, influencing biochemical pathways. The deuterium atoms in the compound provide insights into reaction mechanisms by altering reaction rates and pathways due to the kinetic isotope effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: The non-deuterated version of the compound.
Quinolinone Derivatives: Compounds with similar quinolinone moieties but different linkers.
Tetrahydroquinoline Derivatives: Reduced forms of quinolinone derivatives.
Uniqueness
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is unique due to its deuterium labeling, which provides valuable information in mechanistic studies and metabolic tracking. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research .
Eigenschaften
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/i1D2,2D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKRRWQLHXDEN-MMBGVTJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])OC3=CC4=C(CCC(=O)N4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747140 |
Source


|
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-01-6 |
Source


|
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)


![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)


